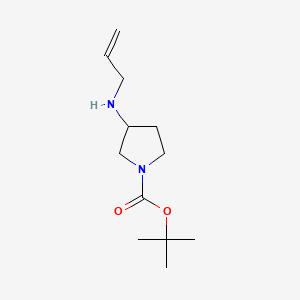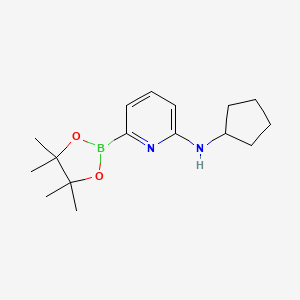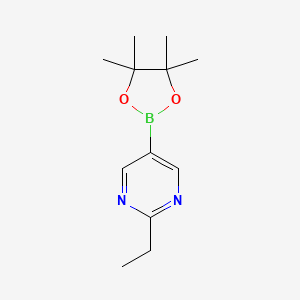
(3-Amino-5-methoxypyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5-methoxypyridin-4-yl)boronic acid, also known as AMPB, is a boronic acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. AMPB is a small molecule with a molecular weight of 182.99 g/mol and a chemical formula of C6H9BN2O3.
Mecanismo De Acción
The mechanism of action of (3-Amino-5-methoxypyridin-4-yl)boronic acid involves the inhibition of proteasome activity. Proteasomes are large protein complexes responsible for the degradation of intracellular proteins. Inhibition of proteasome activity leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death. This compound has also been shown to induce the expression of pro-apoptotic proteins, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the expression of cellular proteins. Additionally, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3-Amino-5-methoxypyridin-4-yl)boronic acid in lab experiments is its potency as a proteasome inhibitor. Additionally, this compound is a small molecule, making it easy to synthesize and modify. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (3-Amino-5-methoxypyridin-4-yl)boronic acid. One potential application is in the treatment of cancer. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, this compound may have applications in the treatment of infectious diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of (3-Amino-5-methoxypyridin-4-yl)boronic acid involves the reaction of 3-amino-4-methoxypyridine with boronic acid in the presence of a catalyst. The reaction occurs under mild conditions and yields a high purity product. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
(3-Amino-5-methoxypyridin-4-yl)boronic acid has been widely used in scientific research due to its unique properties. It is a potent inhibitor of proteasome activity and has been shown to induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the treatment of infectious diseases. Additionally, this compound has been used as a tool for the study of protein degradation pathways and has been shown to modulate the expression of various cellular proteins.
Propiedades
IUPAC Name |
(3-amino-5-methoxypyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYKVHHAWBLGOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1N)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694511 |
Source


|
| Record name | (3-Amino-5-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1264140-10-4 |
Source


|
| Record name | (3-Amino-5-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

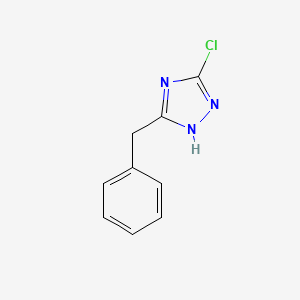

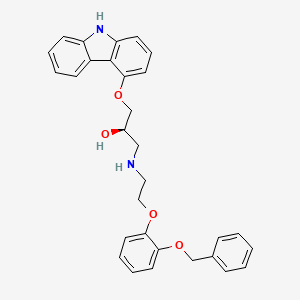
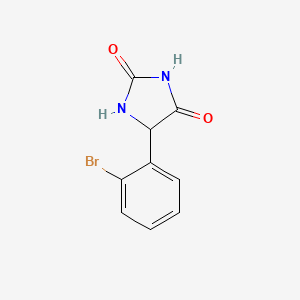
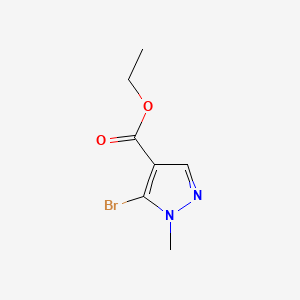

![1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl-](/img/structure/B596795.png)


